3-Nitro-N'-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide is a complex organic compound with a molecular formula of C20H13N7O4S and a molecular weight of 447.435 g/mol This compound is notable for its intricate structure, which includes a pyrido[1,2-A]pyrimidine core, a nitro group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide typically involves multiple steps. One common method includes the condensation of 4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde with 3-nitrobenzohydrazide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-Nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrido[1,2-A]pyrimidine core. This interaction can lead to inhibition or activation of biological pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-N’-{(E)-[4-oxo-2-(2-pyridinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide
- N’-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-3-nitrobenzohydrazide
Uniqueness
What sets 3-Nitro-N’-{(E)-[4-oxo-2-(2-pyrimidinylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}benzohydrazide apart from similar compounds is its specific substitution pattern and the presence of the pyrimidinylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C20H13N7O4S |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
3-nitro-N-[(E)-(4-oxo-2-pyrimidin-2-ylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H13N7O4S/c28-17(13-5-3-6-14(11-13)27(30)31)25-23-12-15-18(32-20-21-8-4-9-22-20)24-16-7-1-2-10-26(16)19(15)29/h1-12H,(H,25,28)/b23-12+ |
InChI Key |
UYLVODRGSJINRE-FSJBWODESA-N |
Isomeric SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])SC4=NC=CC=N4 |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])SC4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.